Cas no 6134-59-4 (Diethyl 2-(2-phenylhydrazono)malonate)

Diethyl 2-(2-phenylhydrazono)malonate is a versatile organic compound primarily used as an intermediate in the synthesis of heterocyclic compounds, including pyrazoles and indoles. Its structure features a phenylhydrazone moiety linked to a malonate ester, enabling reactivity in condensation and cyclization reactions. This compound is valued for its stability under standard conditions and its ability to facilitate efficient C–N and C–C bond formation. It is commonly employed in pharmaceutical and agrochemical research for constructing complex molecular frameworks. The ester groups enhance solubility in organic solvents, simplifying purification and handling. Its consistent performance in multi-step syntheses makes it a reliable choice for academic and industrial applications.
Diethyl 2-(2-phenylhydrazono)malonate structure
6134-59-4 structure
Product Name:Diethyl 2-(2-phenylhydrazono)malonate
CAS No:6134-59-4
MF:C13H16N2O4
MW:264.277143478394
CID:516579
Update Time:2026-04-29

Diethyl 2-(2-phenylhydrazono)malonate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2-(2-phenylhydrazono)malonate
    • diethyl 2-(phenylhydrazinylidene)propanedioate
    • DIETHYL 2-(PHENYLHYDRAZONO)MALONATE
    • Propanedioic acid,2-(2-phenylhydrazinylidene)-, 1,3-diethyl ester
    • cis-Phenylhydrazono-mesoxalsaeure-diethylester
    • diethyl mesoxalate phenylhydrazone
    • Mesoxalsaeure-diaethylester-phenylhydrazon
    • phenylhydrazono-malonic acid diethyl ester
    • Phenylhydrazono-malonsaeure-diaethylester
    • trans-Phenylhydrazono-mesoxalsaeure-diethylester
    • Inchi: InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)15-14-10-8-6-5-7-9-10/h5-9,14H,3-4H2,1-2H3
    • InChI Key: SHLSEDSSRWFXJI-UHFFFAOYSA-N
    • SMILES: O=C(OCC)/C(C(OCC)=O)=N/NC1=CC=CC=C1

Computed Properties

  • Exact Mass: 264.11100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 8

Experimental Properties

  • PSA: 76.99000
  • LogP: 1.65370

Diethyl 2-(2-phenylhydrazono)malonate Security Information

  • Storage Condition:Sealed in dry,2-8°C

Diethyl 2-(2-phenylhydrazono)malonate Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Diethyl 2-(2-phenylhydrazono)malonate Suppliers

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(CAS:6134-59-4)Diethyl 2-(2-phenylhydrazono)malonate
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:06
Price ($):275.0
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Additional information on Diethyl 2-(2-phenylhydrazono)malonate

Introduction to Diethyl 2-(2-phenylhydrazono)malonate (CAS No. 6134-59-4)

Diethyl 2-(2-phenylhydrazono)malonate, a compound with the chemical formula C10H11N3O4, is a significant intermediate in organic synthesis and pharmaceutical research. This compound is identified by its unique CAS number, CAS No. 6134-59-4, which distinguishes it in the vast repository of chemical substances. The structure of Diethyl 2-(2-phenylhydrazono)malonate features a malonate ester moiety conjugated with a hydrazono group, making it a versatile building block for the synthesis of more complex molecules.

The malonate ester group is well-known for its reactivity in various organic transformations, including condensation reactions and cyclization processes. These reactions are pivotal in the development of heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. The hydrazono group, on the other hand, introduces a nitrogen-rich scaffold that can participate in further functionalization, such as oxidation or reduction reactions, thereby expanding the synthetic possibilities.

In recent years, there has been growing interest in the applications of Diethyl 2-(2-phenylhydrazono)malonate in medicinal chemistry. Its structural features make it an attractive candidate for the synthesis of bioactive molecules. For instance, researchers have explored its use in creating novel derivatives with potential antimicrobial and anti-inflammatory properties. The phenyl ring attached to the hydrazono group can be modified through various substitution reactions, allowing for fine-tuning of biological activity.

One of the most compelling aspects of Diethyl 2-(2-phenylhydrazono)malonate is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically target these enzymes, researchers aim to develop treatments that can modulate cellular processes effectively. The compound’s ability to serve as a precursor for such inhibitors has made it a subject of extensive study.

The synthesis of Diethyl 2-(2-phenylhydrazono)malonate typically involves the condensation of diethyl malonate with phenylhydrazine under controlled conditions. This reaction is straightforward yet requires careful optimization to ensure high yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of this process, making it more accessible for industrial-scale production.

The compound’s stability under various conditions is another critical factor that contributes to its utility in synthetic chemistry. Diethyl 2-(2-phenylhydrazono)malonate can be stored and handled under ambient conditions without significant degradation, which simplifies its integration into multi-step synthetic routes. This stability is particularly important in pharmaceutical research, where compounds must maintain their integrity throughout the development process.

In addition to its synthetic applications, Diethyl 2-(2-phenylhydrazono)malonate has been studied for its potential role in material science. The presence of both aromatic and heterocyclic components makes it a candidate for developing advanced materials with unique properties. For example, researchers have investigated its use in creating polymers with enhanced thermal stability or conductivity.

The pharmacological profile of Diethyl 2-(2-phenylhydrazono)malonate derivatives continues to be an area of active investigation. Preclinical studies have shown promising results regarding their efficacy in models of inflammation and pain management. The ability to modify key structural features allows researchers to explore a wide range of biological activities, making this compound a valuable asset in drug discovery programs.

The environmental impact of using Diethyl 2-(2-phenylhydrazono)malonate is also an important consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that chemical research remains viable long-term without compromising ecological integrity.

Future directions in the study of Diethyl 2-(2-phenylhydrazono)malonate may include exploring its applications in nanotechnology and biomedicine. The compound’s unique structural properties could make it useful for developing novel drug delivery systems or diagnostic tools. By leveraging cutting-edge technologies, researchers aim to unlock new possibilities for this versatile chemical intermediate.

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Amadis Chemical Company Limited
(CAS:6134-59-4)Diethyl 2-(2-phenylhydrazono)malonate
A918501
Purity:99%
Quantity:1g
Price ($):275.0
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